molecular formula C21H14ClN3O B11259184 N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11259184
M. Wt: 359.8 g/mol
InChI Key: AUNYQXJTPZLGBX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Moiety: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction to attach the pyridine ring to the quinoline core.

    Amidation Reaction: The final step could involve the reaction of the quinoline derivative with 3-chlorobenzoyl chloride to form the carboxamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could result in various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, known for their antimalarial properties.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are important in biological systems.

Uniqueness

N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other quinoline or pyridine derivatives.

Properties

Molecular Formula

C21H14ClN3O

Molecular Weight

359.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14ClN3O/c22-14-6-5-7-15(12-14)24-21(26)17-13-20(19-10-3-4-11-23-19)25-18-9-2-1-8-16(17)18/h1-13H,(H,24,26)

InChI Key

AUNYQXJTPZLGBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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